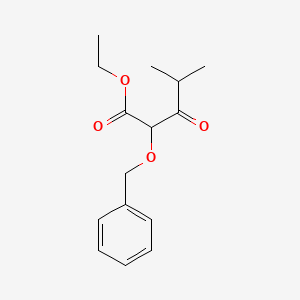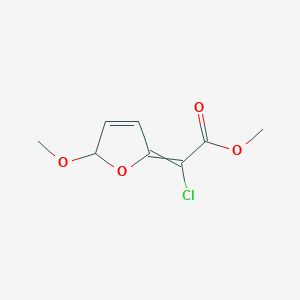
Methyl chloro(5-methoxyfuran-2(5H)-ylidene)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl chloro(5-methoxyfuran-2(5H)-ylidene)acetate is an organic compound that belongs to the furan family. Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring with four carbon atoms and one oxygen atom. This particular compound is notable for its unique structure, which includes a methoxy group and a chloroacetate moiety, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl chloro(5-methoxyfuran-2(5H)-ylidene)acetate typically involves the reaction of 5-methoxyfuran-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with methanol in the presence of a base to yield the desired ester. The reaction conditions generally require a solvent such as dichloromethane and a catalyst like pyridine to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl chloro(5-methoxyfuran-2(5H)-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
The major products formed from these reactions include:
- Carboxylic acids and aldehydes from oxidation.
- Alcohols from reduction.
- Various substituted derivatives from nucleophilic substitution.
Applications De Recherche Scientifique
Methyl chloro(5-methoxyfuran-2(5H)-ylidene)acetate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is utilized in the production of polymers, resins, and other materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of Methyl chloro(5-methoxyfuran-2(5H)-ylidene)acetate involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity is crucial for its role in enzyme inhibition and modulation of metabolic pathways. The methoxy group and chloroacetate moiety contribute to its ability to form stable intermediates and transition states during chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 5-methoxyfuran-2-carboxylate: Similar in structure but lacks the chloro group.
Ethyl chloro(5-methoxyfuran-2(5H)-ylidene)acetate: Similar but with an ethyl ester instead of a methyl ester.
Methyl 5-chlorofuran-2-carboxylate: Similar but lacks the methoxy group.
Uniqueness
Methyl chloro(5-methoxyfuran-2(5H)-ylidene)acetate is unique due to the presence of both a methoxy group and a chloroacetate moiety. This combination enhances its reactivity and versatility in various chemical reactions, making it a valuable compound in synthetic organic chemistry.
Propriétés
Numéro CAS |
110225-51-9 |
|---|---|
Formule moléculaire |
C8H9ClO4 |
Poids moléculaire |
204.61 g/mol |
Nom IUPAC |
methyl 2-chloro-2-(2-methoxy-2H-furan-5-ylidene)acetate |
InChI |
InChI=1S/C8H9ClO4/c1-11-6-4-3-5(13-6)7(9)8(10)12-2/h3-4,6H,1-2H3 |
Clé InChI |
IZXBRCHEUJNBEN-UHFFFAOYSA-N |
SMILES canonique |
COC1C=CC(=C(C(=O)OC)Cl)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{4-[3-Oxo-3-(tetradecyloxy)prop-1-EN-1-YL]phenyl}prop-2-enoic acid](/img/structure/B14309541.png)
![N-[(2-Hydroxy-5-methoxyphenyl)methyl]-N-(phosphonomethyl)glycine](/img/structure/B14309542.png)
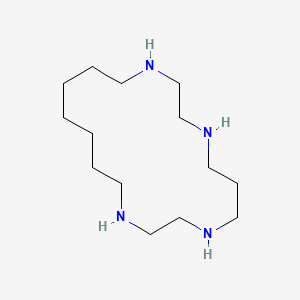
![Chloro(diphenyl)[(propan-2-yl)oxy]silane](/img/structure/B14309546.png)
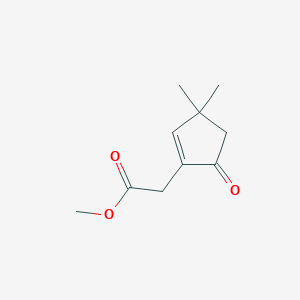
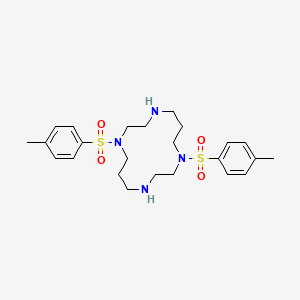
![5-[2-Methoxy-4-(prop-2-en-1-yl)phenyl]-3H-1,2-dithiole-3-thione](/img/structure/B14309567.png)
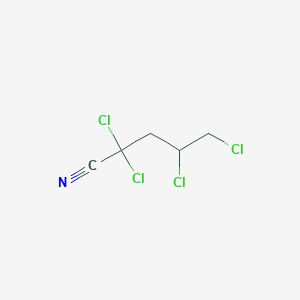
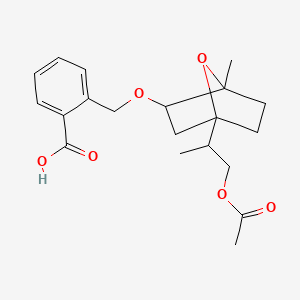
![2,4,6-Tris{[(hydroxymethyl)(methyl)amino]methyl}phenol](/img/structure/B14309575.png)
![2,2'-{[(2-Hydroxyethyl)azanediyl]bis(methylene)}bis(4,6-dimethylphenol)](/img/structure/B14309578.png)

